molecular formula C22H15NO3S B11071462 2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate

2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate

Cat. No.: B11071462
M. Wt: 373.4 g/mol
InChI Key: IREJLGTUKDAOMD-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate is a complex organic compound that features a benzothiazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate typically involves the reaction of 2-phenylethyl benzoate with 2-aminobenzenethiol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as iodine, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with biological targets such as enzymes and receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate is unique due to the presence of both the benzothiazole ring and the benzoate ester, which confer distinct electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H15NO3S

Molecular Weight

373.4 g/mol

IUPAC Name

phenacyl 2-(1,3-benzothiazol-2-yl)benzoate

InChI

InChI=1S/C22H15NO3S/c24-19(15-8-2-1-3-9-15)14-26-22(25)17-11-5-4-10-16(17)21-23-18-12-6-7-13-20(18)27-21/h1-13H,14H2

InChI Key

IREJLGTUKDAOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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